L-Proline-2,5,5-d3
Overview
Description
L-Proline-d3 is a deuterium-labeled version of L-Proline, one of the twenty amino acids used in living organisms as the building blocks of proteins . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications .
Preparation Methods
L-Proline-d3 is synthesized through the deuteration of L-Proline. This process involves the incorporation of deuterium into the L-Proline molecule. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for L-Proline-d3 involve large-scale deuteration processes, ensuring high purity and yield .
Chemical Reactions Analysis
L-Proline-d3, like its non-deuterated counterpart, undergoes various chemical reactions. Some of the key reactions include:
Aldol Reactions: L-Proline-d3 can catalyze aldol reactions, forming β-hydroxy carbonyl compounds.
Mannich Reactions: It can also catalyze Mannich reactions, leading to the formation of β-amino carbonyl compounds.
Michael Additions: L-Proline-d3 is involved in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds.
Common reagents used in these reactions include aldehydes, ketones, and nitro-olefins, with conditions often involving mild temperatures and solvents like water or alcohols . The major products formed from these reactions are chiral compounds, which are valuable in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
L-Proline-d3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Proline-d3 involves its role as a chiral catalyst. It facilitates reactions through enamine or iminium ion intermediates, which enhance the stereoselectivity of the reactions . In biological systems, L-Proline-d3 is involved in proline metabolism, where it is converted to pyrroline-5-carboxylate by proline dehydrogenase . This conversion plays a role in cellular metabolism, growth, and survival .
Comparison with Similar Compounds
L-Proline-d3 is unique due to its deuterium labeling, which distinguishes it from other proline analogues. Similar compounds include:
L-Proline: The non-deuterated form, widely used as a chiral catalyst and in protein synthesis.
Trans-4-hydroxy-L-proline: A hydroxylated analogue of L-Proline, important in collagen synthesis.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid, used in studying protein folding and metabolism.
L-Proline-d3’s uniqueness lies in its stable isotope labeling, making it invaluable in tracing and quantifying metabolic pathways and in pharmacokinetic studies .
Properties
IUPAC Name |
(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-KIZNEYSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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